molecular formula C5H8S B14334769 1-(Ethenylsulfanyl)prop-1-ene CAS No. 105278-48-6

1-(Ethenylsulfanyl)prop-1-ene

Cat. No.: B14334769
CAS No.: 105278-48-6
M. Wt: 100.18 g/mol
InChI Key: XEUVKCJHIIMXRA-UHFFFAOYSA-N
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Description

1-(Ethenylsulfanyl)prop-1-ene is an organic compound characterized by the presence of both a vinyl group and a sulfanyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethenylsulfanyl)prop-1-ene can be synthesized through several methods. One common approach involves the reaction of propene with a thiol compound under specific conditions to introduce the sulfanyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethenylsulfanyl)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The vinyl group can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic addition reactions typically require reagents like bromine or hydrogen bromide in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(Ethenylsulfanyl)prop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Ethenylsulfanyl)prop-1-ene exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the sulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Prop-1-ene: A simple alkene with a similar backbone but lacking the sulfanyl group.

    1-(Methylsulfanyl)prop-1-ene: A compound with a methylsulfanyl group instead of an ethenylsulfanyl group.

    1-(Ethenylsulfanyl)but-1-ene: A compound with an extended carbon chain.

Uniqueness: 1-(Ethenylsulfanyl)prop-1-ene is unique due to the presence of both a vinyl and a sulfanyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

105278-48-6

Molecular Formula

C5H8S

Molecular Weight

100.18 g/mol

IUPAC Name

1-ethenylsulfanylprop-1-ene

InChI

InChI=1S/C5H8S/c1-3-5-6-4-2/h3-5H,2H2,1H3

InChI Key

XEUVKCJHIIMXRA-UHFFFAOYSA-N

Canonical SMILES

CC=CSC=C

Origin of Product

United States

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